3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid
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Overview
Description
3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core linked to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced derivatives of the imidazo[1,5-a]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[1,5-a]pyridine derivatives, and substituted imidazo[1,5-a]pyridine compounds with diverse functional groups .
Scientific Research Applications
3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-b]pyridazine: A related compound with distinct chemical properties and applications.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: A derivative with a pyridine ring fused to the imidazo[1,5-a]pyridine core.
Uniqueness
3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of the imidazo[1,5-a]pyridine core with a propanoic acid moiety allows for versatile functionalization and potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-imidazo[1,5-a]pyridin-1-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-4-8-9-3-1-2-6-12(9)7-11-8/h1-3,6-7H,4-5H2,(H,13,14) |
InChI Key |
TUGWFGWKYMMYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)CCC(=O)O |
Origin of Product |
United States |
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